molecular formula C20H24N4OS B2625693 N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 912912-28-8

N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2625693
CAS No.: 912912-28-8
M. Wt: 368.5
InChI Key: YUWRQNRUHIETJL-UHFFFAOYSA-N
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Description

Chemical compounds like the one you mentioned often belong to a class of organic compounds known as synthetic cannabinoids . These compounds are usually characterized by a complex structure that includes a pyrazole ring, a phenyl group, and a piperidine ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of related pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of such compounds is usually determined using techniques like nuclear magnetic resonance (NMR) and mass spectrometry . The structure often includes various functional groups attached to a central pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex and are often influenced by the specific functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on the specific functional groups present. They are often characterized by their melting points, solubility, and reactivity .

Mechanism of Action

While the specific mechanism of action for this compound is not known, synthetic cannabinoids often act as agonists at the cannabinoid receptors CB1 and CB2 .

Safety and Hazards

Synthetic cannabinoids can have potent psychoactive effects and their use can be associated with significant health risks . They are often controlled substances due to their potential for abuse .

Future Directions

The study of synthetic cannabinoids is an active area of research. Future work may focus on understanding their mechanism of action, developing safer analogs, and exploring their potential therapeutic uses .

Properties

IUPAC Name

N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-14-17-13-18(19(25)23(3)15-9-11-22(2)12-10-15)26-20(17)24(21-14)16-7-5-4-6-8-16/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWRQNRUHIETJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N(C)C3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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